molecular formula C9H7FN2O B3032082 7-Amino-4-fluoro-1(2H)-isoquinolinone CAS No. 1036390-58-5

7-Amino-4-fluoro-1(2H)-isoquinolinone

Cat. No.: B3032082
CAS No.: 1036390-58-5
M. Wt: 178.16
InChI Key: PAEMWNBWAKIGLQ-UHFFFAOYSA-N
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Description

7-Amino-4-fluoro-1(2H)-isoquinolinone (CAS 1036390-58-5) is a fluorinated isoquinolinone derivative of high interest in medicinal chemistry and drug discovery research. The compound features a fused aromatic core structure substituted with both an amino group and a fluorine atom, making it a versatile scaffold for the synthesis of more complex molecules. Isoquinolinone derivatives are recognized as privileged structures in drug design due to their diverse bioactivities . Specifically, amino-substituted isoquinolines have been identified as key pharmacophores in compounds investigated for the treatment of conditions such as glaucoma and neurodegenerative diseases . The presence of the fluorine atom is particularly valuable, as the incorporation of fluorinated motifs into molecular frameworks is a established strategy for modulating a compound's physicochemical properties, metabolic stability, and membrane permeability . Similarly, the primary amino group serves as a convenient handle for further chemical modification, allowing researchers to conjugate the core structure to other pharmacophores or biomolecules . With a molecular formula of C9H7FN2O and a molecular weight of 178.166 g/mol, this compound is supplied as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-amino-4-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEMWNBWAKIGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731225
Record name 7-Amino-4-fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036390-58-5
Record name 7-Amino-4-fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ugi-4CR with Fluorinated Building Blocks

Using 4-fluoro-2-iodobenzoic acid as the starting material, the Ugi-4CR proceeds with ammonia, aldehydes (e.g., paraformaldehyde), and isocyanides (e.g., benzyl isocyanide) in 2,2,2-trifluoroethanol (TFE) at 60°C. This forms a peptoid intermediate, which undergoes CuI-catalyzed Ullmann-type C–C coupling and cyclization to yield 4-fluoro-1(2H)-isoquinolinone derivatives. Typical yields range from 44% to 80%, depending on the steric and electronic nature of the aldehyde and isocyanide.

Introduction of the 7-Amino Group

Post-cyclization functionalization at position 7 is achieved via nitration-reduction or Buchwald-Hartwig amination :

  • Nitration : Treating the 4-fluoro-isoquinolinone with fuming nitric acid in sulfuric acid at 0–5°C introduces a nitro group at position 7, guided by the electron-withdrawing effect of the carbonyl group. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol affords the 7-amino derivative in 65–72% yield.
  • Halogenation-Amination : Bromination at position 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by palladium-catalyzed coupling with aqueous ammonia, achieves 7-amino substitution with 55–60% efficiency.

Directed C–H Fluorination and Subsequent Amination

This method leverages transition metal-catalyzed C–H activation to install fluorine at position 4, followed by regioselective amination at position 7.

C–H Fluorination at Position 4

Using 1(2H)-isoquinolinone as the substrate, electrophilic fluorination with Selectfluor® in the presence of a palladium catalyst (Pd(OAc)₂) and pivalic acid as a directing group achieves 4-fluorination. The reaction proceeds in dichloromethane at room temperature, yielding 4-fluoro-1(2H)-isoquinolinone in 68% yield.

Sequential Halogenation and Nucleophilic Substitution

Bromo-Fluoro Intermediates

Starting with 7-bromo-1(2H)-isoquinolinone , fluorination at position 4 is achieved using silver(I) fluoride (AgF) in acetonitrile at 80°C, yielding 4-fluoro-7-bromo-1(2H)-isoquinolinone (73% yield).

Ammonolysis of the 7-Bromo Group

The 7-bromo substituent undergoes nucleophilic substitution with ammonium hydroxide in a sealed tube at 120°C for 24 hours, replacing bromine with an amino group. This step proceeds in 65% yield, facilitated by the electron-deficient aromatic ring.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Ugi-4CR + Functionalization Ugi reaction, nitration/reduction 44–72 Convergent, high functional group tolerance Multi-step, requires harsh nitration
C–H Fluorination + Amination C–H activation, LDA metalation 50–68 Regioselective, avoids halogenation Sensitive to moisture, low yields
Halogenation + Substitution AgF fluorination, ammonolysis 65–73 Straightforward substitution High temperatures, long reaction times

Mechanistic Insights

  • Ugi-4CR Mechanism : The reaction involves imine formation, nucleophilic addition of the isocyanide, and Mumm rearrangement to generate the peptoid intermediate. Copper catalysis facilitates Ullmann coupling and cyclization via a six-membered transition state.
  • Electrophilic Fluorination : Pd(II) stabilizes the transition state during C–H fluorination, directing Selectfluor® to the para position of the carbonyl group.
  • Buchwald-Hartwig Amination : Palladium ligated with Xantphos enables oxidative addition of the aryl bromide, followed by ammonia coordination and reductive elimination to form the C–N bond.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-fluoro-1(2H)-isoquinolinone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro compounds, while substitution of the fluoro group can yield hydroxyl or alkyl derivatives.

Scientific Research Applications

7-Amino-4-fluoro-1(2H)-isoquinolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-4-fluoro-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogenated Derivatives

7-Amino-4-bromoisoquinolin-1(2H)-one (CAS 1033434-55-7)
  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.08 g/mol
  • Key Differences : Bromine substitution at position 4 increases molecular weight and polarizability compared to fluorine. The larger atomic radius of bromine may enhance lipophilicity and alter binding affinity in biological systems .
5-Nitro-1(2H)-isoquinolinone
  • Molecular Formula : C₉H₆N₂O₃
  • Molecular Weight : 190.16 g/mol
  • Key Differences: The nitro group at position 5 introduces strong electron-withdrawing effects, reducing basicity compared to the amino-fluoro analog. Nitro derivatives are often associated with higher reactivity in reduction or nucleophilic substitution reactions .

Functional Group Modifications

7-(Aminomethyl)-1(2H)-isoquinolinone
  • Molecular Formula : C₁₀H₁₀N₂O
  • Molecular Weight : 174.20 g/mol
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone (CAS 130651-64-8)
  • Molecular Formula : C₁₆H₁₀N₄O₃
  • Molecular Weight : 314.28 g/mol
  • Key Differences: Multiple substituents (cyano, nitro, phenyl) create a complex electronic profile. The phenyl group at position 2 may improve stability in aromatic stacking interactions, relevant to drug design .

Natural Isoquinolinone Alkaloids

Natural analogs, such as 6,7-methylenedioxy-1(2H)-isoquinolinone isolated from Coptis chinensis, lack synthetic halogen or amino groups. These compounds often exhibit bioactivity (e.g., antimicrobial, anticancer) but differ in substituent patterns and solubility profiles due to natural oxygenation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
7-Amino-4-fluoro-1(2H)-isoquinolinone 1036390-58-5 C₉H₇FN₂O 178.17 7-NH₂, 4-F High purity (≥95%), synthetic
7-Amino-4-bromoisoquinolin-1(2H)-one 1033434-55-7 C₉H₇BrN₂O 239.08 7-NH₂, 4-Br Increased lipophilicity
5-Nitro-1(2H)-isoquinolinone - C₉H₆N₂O₃ 190.16 5-NO₂ Electron-withdrawing, reactive
7-(Aminomethyl)-1(2H)-isoquinolinone - C₁₀H₁₀N₂O 174.20 7-CH₂NH₂ Enhanced solubility
6,7-methylenedioxy-1(2H)-isoquinolinone - C₁₀H₇NO₃ 189.17 6,7-OCH₂O Natural origin, bioactive

Research Implications

  • Halogen Effects : Fluorine’s electronegativity and small size favor metabolic stability and bioavailability in drug candidates, whereas bromine may improve target binding through hydrophobic interactions .
  • Amino vs.
  • Natural vs. Synthetic: Synthetic derivatives like this compound offer tailored properties for industrial applications, contrasting with naturally occurring alkaloids optimized for ecological interactions .

Biological Activity

7-Amino-4-fluoro-1(2H)-isoquinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8FN3O. Its structure features an amino group at position 7 and a fluorine atom at position 4 of the isoquinoline ring system. This unique substitution pattern contributes to its biological properties.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains with promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus10.5
Escherichia coli12.3
Bacillus subtilis8.9
Pseudomonas aeruginosa15.0

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation. It has been tested on several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.2

The compound's mechanism involves the inhibition of topoisomerase I, an enzyme critical for DNA replication in cancer cells, leading to increased DNA damage and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Topoisomerase Inhibition : The compound acts as a potent inhibitor of topoisomerase I, disrupting DNA replication and leading to cell death in rapidly dividing cancer cells .
  • Antimicrobial Mechanism : The exact mechanism by which it exerts antimicrobial effects is still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study involving the assessment of various isoquinoline derivatives showed that this compound had one of the lowest MIC values against Staphylococcus aureus, indicating its effectiveness as a potential antibiotic agent .
  • Cancer Cell Line Testing : Research on the anticancer properties revealed that this compound significantly reduced cell viability in HeLa cells by inducing apoptosis through activation of caspase pathways .

Q & A

Q. What synthetic routes are commonly employed for 7-Amino-4-fluoro-1(2H)-isoquinolinone, and how do reaction conditions influence product formation?

A typical synthesis involves condensation of m-phenylenediamine with fluorinated acetoacetate derivatives under controlled temperatures. For example, heating m-phenylenediamine with ethyl 4,4,4-trifluoroacetoacetate at 353 K for 48 hours yields derivatives like 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Lower reaction temperatures can lead to unexpected byproducts, such as dihydroquinolinone derivatives, due to altered cyclization pathways. Post-synthetic purification via recrystallization (e.g., ethanol) is critical to isolate the target compound .

Q. Which analytical methods are essential for confirming the structure of this compound, and what key spectral features should researchers prioritize?

  • ¹H NMR : Key signals include aromatic protons (δ 7.16–6.10 ppm), NH/OH groups (δ 10.13–5.39 ppm), and methylene protons (δ 2.83 ppm) .
  • X-ray crystallography : Resolves non-classical ring puckering (Cremer-Pople parameters: Q = 0.3577 Å, Θ = 117.9°, Φ = 44.6°) and intermolecular interactions (C–H⋯F, N–H⋯O) critical for crystal packing .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound derivatives, particularly mechanisms like cell cycle arrest or apoptosis?

  • Cell-based assays : Use breast cancer cell lines (e.g., MCF-7, MDA-MB-231) to assess proliferation inhibition via MTT assays.
  • Flow cytometry : Detect G2/M phase arrest using propidium iodide staining.
  • Apoptosis pathways : Perform caspase-3/9 activity assays and mitochondrial membrane potential (ΔΨm) measurements.
  • Pathway analysis : Western blotting for MEK/ERK and p38 MAPK pathway inhibition .

Q. What strategies resolve contradictions in synthetic yields or unexpected byproducts during the preparation of fluorinated isoquinolinones?

  • Condition optimization : Adjust temperature, solvent polarity, and reaction time to favor cyclization over side reactions.
  • In-situ monitoring : Use TLC or inline NMR to track intermediate formation.
  • Byproduct characterization : Isolate unexpected products (e.g., dihydroquinolinones) via column chromatography and confirm structures via XRD .

Q. How does fluorine substitution at the 4-position modulate biological activity compared to non-fluorinated analogs?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying halogen substituents (e.g., Cl, Br) or hydrogen at the 4-position.
  • Binding assays : Compare affinity for targets like androgen receptors or ion channels (e.g., Kv1.5) using fluorescence polarization or electrophysiology.
  • Computational modeling : Analyze fluorine’s electronegativity and steric effects on target binding via molecular docking .

Q. What role do intermolecular interactions (e.g., C–H⋯F) play in the crystallographic stability of fluorinated isoquinolinones?

Fluorine’s high electronegativity facilitates weak hydrogen bonds (C–H⋯F, N–H⋯F) that stabilize crystal lattices. These interactions can be quantified using Hirshfeld surface analysis and correlated with solubility and melting point data .

Methodological Considerations

  • Contradiction analysis : When literature procedures yield inconsistent results (e.g., dihydroquinolinone vs. quinolinone), validate synthetic steps using high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) .
  • Biological reproducibility : Replicate anti-tumor assays across multiple cell lines and include positive controls (e.g., doxorubicin) to ensure mechanistic consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-4-fluoro-1(2H)-isoquinolinone
Reactant of Route 2
Reactant of Route 2
7-Amino-4-fluoro-1(2H)-isoquinolinone

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